Cas no 899975-84-9 (ethyl 4-(3-chlorophenyl)methoxy-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

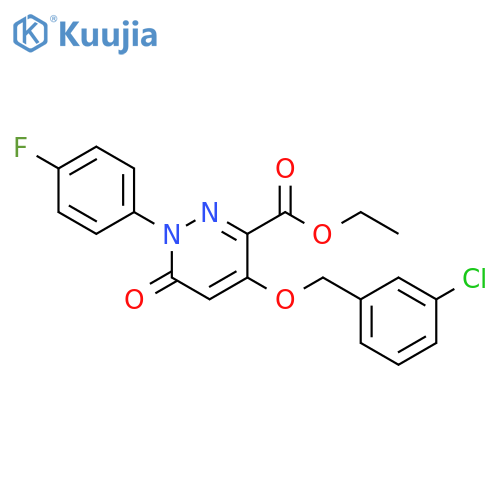

899975-84-9 structure

商品名:ethyl 4-(3-chlorophenyl)methoxy-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

CAS番号:899975-84-9

MF:C20H16ClFN2O4

メガワット:402.803447723389

CID:5490878

ethyl 4-(3-chlorophenyl)methoxy-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- 3-Pyridazinecarboxylic acid, 4-[(3-chlorophenyl)methoxy]-1-(4-fluorophenyl)-1,6-dihydro-6-oxo-, ethyl ester

- ethyl 4-(3-chlorophenyl)methoxy-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

-

- インチ: 1S/C20H16ClFN2O4/c1-2-27-20(26)19-17(28-12-13-4-3-5-14(21)10-13)11-18(25)24(23-19)16-8-6-15(22)7-9-16/h3-11H,2,12H2,1H3

- InChIKey: KQXSXULINCKPSL-UHFFFAOYSA-N

- ほほえんだ: C1(C(OCC)=O)=NN(C2=CC=C(F)C=C2)C(=O)C=C1OCC1=CC=CC(Cl)=C1

ethyl 4-(3-chlorophenyl)methoxy-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2699-0612-25mg |

ethyl 4-[(3-chlorophenyl)methoxy]-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate |

899975-84-9 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2699-0612-30mg |

ethyl 4-[(3-chlorophenyl)methoxy]-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate |

899975-84-9 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2699-0612-4mg |

ethyl 4-[(3-chlorophenyl)methoxy]-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate |

899975-84-9 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2699-0612-10μmol |

ethyl 4-[(3-chlorophenyl)methoxy]-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate |

899975-84-9 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2699-0612-1mg |

ethyl 4-[(3-chlorophenyl)methoxy]-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate |

899975-84-9 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2699-0612-15mg |

ethyl 4-[(3-chlorophenyl)methoxy]-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate |

899975-84-9 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2699-0612-3mg |

ethyl 4-[(3-chlorophenyl)methoxy]-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate |

899975-84-9 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2699-0612-40mg |

ethyl 4-[(3-chlorophenyl)methoxy]-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate |

899975-84-9 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2699-0612-10mg |

ethyl 4-[(3-chlorophenyl)methoxy]-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate |

899975-84-9 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2699-0612-50mg |

ethyl 4-[(3-chlorophenyl)methoxy]-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate |

899975-84-9 | 90%+ | 50mg |

$160.0 | 2023-05-16 |

ethyl 4-(3-chlorophenyl)methoxy-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate 関連文献

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

2. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

899975-84-9 (ethyl 4-(3-chlorophenyl)methoxy-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate) 関連製品

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量